molecular formula C4H3ClN2OS B13686741 N-Hydroxythiazole-4-carbimidoyl Chloride

N-Hydroxythiazole-4-carbimidoyl Chloride

Cat. No.: B13686741
M. Wt: 162.60 g/mol
InChI Key: YJBQHTLWRZAKOQ-UHFFFAOYSA-N
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Description

N-Hydroxythiazole-4-carbimidoyl Chloride is a heterocyclic compound featuring a thiazole core substituted with a hydroxymidoyl chloride group (–N–OH–C(Cl)=N–) at the 4-position. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in forming thiadiazoles, hydrazones, and other nitrogen-containing heterocycles . Its electron-deficient thiazole ring and polar functional groups enhance its utility in nucleophilic substitution reactions and metal coordination chemistry.

Properties

Molecular Formula

C4H3ClN2OS

Molecular Weight

162.60 g/mol

IUPAC Name

N-hydroxy-1,3-thiazole-4-carboximidoyl chloride

InChI

InChI=1S/C4H3ClN2OS/c5-4(7-8)3-1-9-2-6-3/h1-2,8H

InChI Key

YJBQHTLWRZAKOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(=NO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxythiazole-4-carbimidoyl Chloride can be synthesized through several methods. One common approach involves the reaction of thiazole derivatives with hydroxylamine and subsequent chlorination. The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxythiazole-4-carbimidoyl Chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.

    Substitution: The chloride group in this compound can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can produce a variety of new compounds with altered functional groups.

Scientific Research Applications

N-Hydroxythiazole-4-carbimidoyl Chloride has a wide range of applications in scientific research, including:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Hydroxythiazole-4-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to modify biological molecules, potentially leading to therapeutic effects. Research is focused on understanding these interactions at the molecular level to develop new applications and improve existing ones.

Comparison with Similar Compounds

A. Benzene-Based Analogs

  • N-Hydroxy-4-methoxybenzenecarboximidoyl Chloride ():
    • Structural Difference : Replaces the thiazole ring with a benzene ring substituted by a methoxy (–OCH₃) group.
    • Reactivity : The electron-donating methoxy group increases aromatic stability but reduces electrophilicity compared to the thiazole analog.
    • Applications : Primarily used in agrochemical intermediates due to enhanced lipophilicity .

B. Pyrazole-Based Analogs

  • N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl Chloride (): Structural Difference: Pyrazole ring (two adjacent nitrogen atoms) instead of thiazole (one nitrogen, one sulfur). Reactivity: Pyrazole’s electron-rich nature facilitates coordination with metals, whereas thiazole’s sulfur atom enhances π-acidity.

C. Oxadiazole-Based Analogs

  • (E)-4-Amino-N-Hydroxy-1,2,5-Oxadiazole-3-Carbimidoyl Chloride (): Structural Difference: Oxadiazole ring (two nitrogen, one oxygen atom) with an amino substituent. Reactivity: Oxadiazoles are less aromatic but more rigid, favoring cycloaddition reactions. The amino group introduces additional hydrogen-bonding capacity. Applications: Explored in high-energy materials and antiviral agents .
2.2 Substituent Variations in Thiazole Derivatives

A. Chloro-Substituted Thiazoles

  • 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide ():
    • Structural Difference : Chloroacetamide substituent at the 2-position of thiazole.
    • Reactivity : The chloro group is less reactive than hydroxymidoyl chloride, limiting its use in cross-coupling reactions.
    • Applications : Intermediate in pharmaceutical synthesis (e.g., antibiotics) .
  • 2-Guanidino-4-chloromethylthiazole Hydrochloride (): Structural Difference: Chloromethyl and guanidine groups on thiazole. Reactivity: The guanidine moiety enhances solubility in aqueous media, while chloromethyl enables alkylation reactions. Applications: Investigated in kinase inhibitors and antimicrobial agents .

B. Carbaldehyde-Substituted Thiazoles

  • 4-Chlorothiazole-5-carbaldehyde ():
    • Structural Difference : Carbaldehyde (–CHO) at the 5-position.
    • Reactivity : The aldehyde group facilitates condensation reactions, unlike the electrophilic hydroxymidoyl chloride.
    • Applications : Used in Schiff base synthesis for coordination chemistry .

Comparative Data Table

Compound Core Structure Key Substituents Reactivity Highlights Primary Applications References
N-Hydroxythiazole-4-carbimidoyl Chloride Thiazole –N–OH–C(Cl)=N– (4-position) Electrophilic substitution, cyclization Drug precursors, agrochemicals
N-Hydroxy-4-methoxybenzenecarboximidoyl Chloride Benzene –OCH₃, –N–OH–C(Cl)=N– Reduced electrophilicity, stable aromaticity Agrochemical intermediates
N-Hydroxy-1-isopropyl-pyrazole-4-carbimidoyl Chloride Pyrazole –N–OH–C(Cl)=N–, isopropyl Metal coordination, hydrogen bonding Medicinal chemistry
(E)-4-Amino-N-Hydroxy-oxadiazole-3-carbimidoyl Chloride Oxadiazole –NH₂, –N–OH–C(Cl)=N– Cycloaddition, rigid structure Energetic materials, antivirals
2-Chloro-N-[4-(4-methoxyphenyl)thiazol-2-yl]acetamide Thiazole –Cl, –NHCOCH₂Cl Limited cross-coupling utility Antibiotic intermediates

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